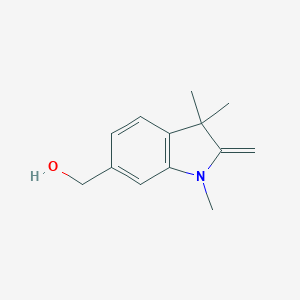

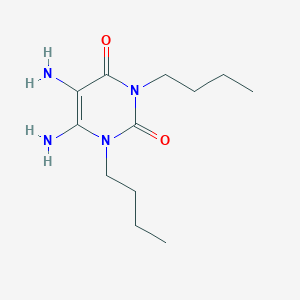

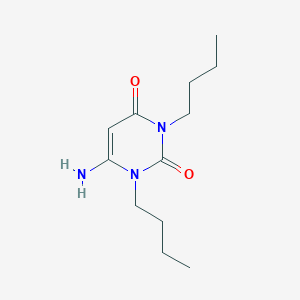

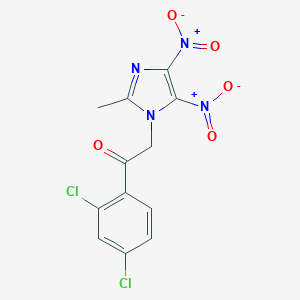

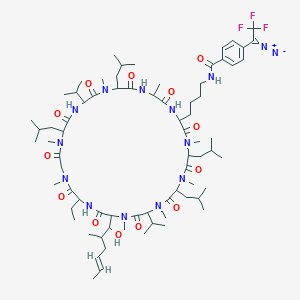

![molecular formula C28H36Cl2N2O B137372 2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide CAS No. 145040-29-5](/img/structure/B137372.png)

2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide

描述

FGIN-1-43,也称为化合物 T22783,是一种针对线粒体地西泮结合抑制剂 (DBI) 受体的有效且特异的配体。该受体与神经类固醇的产生有关。 神经类固醇在调节神经传递方面发挥着至关重要的作用,并与各种生理过程有关 .

作用机制

FGIN-1-43 通过诱导神经类固醇的产生来增强 GABA 传递。确切的分子靶标和参与的途径仍然是研究的活跃领域。

生化分析

Biochemical Properties

FGIN-1-43 plays a significant role in biochemical reactions by interacting with the mitochondrial DBI receptor. This interaction enhances the production of neurosteroids, such as allopregnanolone, which in turn modulates the transmission of gamma-aminobutyric acid (GABA). The compound’s binding to the DBI receptor induces the production of neurosteroids, which are crucial for the regulation of GABAergic transmission . This interaction is essential for the compound’s anxiolytic effects and its potential use in treating anxiety disorders .

Cellular Effects

FGIN-1-43 has been shown to influence various cellular processes. It enhances GABA transmission by inducing neurosteroid production, which affects cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have demonstrated that FGIN-1-43 can reduce cell viability, cell metabolism, and mitochondrial function in human osteoblast-like cells . Additionally, FGIN-1-43 has been reported to inhibit melanogenesis by regulating the protein kinase A/cAMP-responsive element-binding, protein kinase C-β, and mitogen-activated protein kinase pathways .

Molecular Mechanism

The molecular mechanism of FGIN-1-43 involves its binding to the mitochondrial DBI receptor, which leads to the induction of neurosteroid production . This binding interaction enhances GABAergic transmission, contributing to the compound’s anxiolytic effects . FGIN-1-43’s ability to modulate neurosteroidogenesis is a key aspect of its mechanism of action, making it a valuable compound for research in anxiety and other neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FGIN-1-43 have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that FGIN-1-43 can maintain its activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term studies have indicated that FGIN-1-43 can produce sustained anxiolytic effects by continuously stimulating neurosteroid production .

Dosage Effects in Animal Models

The effects of FGIN-1-43 vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic effects without significant toxicity . At higher doses, FGIN-1-43 may exhibit toxic or adverse effects, including reduced cell viability and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

FGIN-1-43 is involved in metabolic pathways related to neurosteroidogenesis. The compound interacts with enzymes and cofactors that regulate the production of neurosteroids, such as allopregnanolone . By enhancing neurosteroid production, FGIN-1-43 influences metabolic flux and metabolite levels, contributing to its anxiolytic effects . The compound’s role in these metabolic pathways is crucial for its therapeutic potential in anxiety and other neurological disorders .

Transport and Distribution

FGIN-1-43 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to bind to the mitochondrial DBI receptor facilitates its localization and accumulation within mitochondria . This targeted distribution is essential for FGIN-1-43’s effectiveness in modulating neurosteroid production and GABAergic transmission . The compound’s transport and distribution mechanisms are critical for its therapeutic applications .

Subcellular Localization

FGIN-1-43 is primarily localized within mitochondria, where it interacts with the DBI receptor to induce neurosteroid production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation within specific compartments . This localization is vital for FGIN-1-43’s activity and function, as it enables the compound to effectively modulate neurosteroidogenesis and GABAergic transmission .

准备方法

合成路线:: FGIN-1-43 的化学名为 N,N-二己基-2-(4-氯苯基)-5-氯吲哚-3-乙酰胺。虽然具体的合成路线没有广泛的记载,但它通常是通过有机化学方法合成的。

工业生产:: 不幸的是,FGIN-1-43 的详细工业生产方法不容易获得。 研究实验室通常使用定制合成方法制备它,或从专门的供应商处购买 .

化学反应分析

FGIN-1-43 参与各种化学反应,包括氧化、还原和取代反应。这些反应中使用的常见试剂和条件取决于具体情况,可能会根据具体应用而有所不同。文献中没有明确报道这些反应形成的主要产物。

科学研究应用

FGIN-1-43 在几个科学领域得到应用:

神经科学和神经药理学: 它与 DBI 受体的相互作用影响 GABA 传递,使其与抗焦虑研究相关。

线粒体代谢: 作为线粒体 DBI 受体的配体,FGIN-1-43 有助于了解线粒体功能和神经类固醇的产生。

相似化合物的比较

虽然 FGIN-1-43 的独特性很明显,但与类似化合物的直接比较却很少。需要进一步研究才能探索其独特的特征以及与相关配体相比的潜在优势。

属性

IUPAC Name |

2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUPNNVXIMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398444 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-29-5 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FGIN-143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FGIN-143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C68RF62SNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FGIN-1-43 interact with FXR, and what are the downstream effects?

A1: FGIN-1-43 acts as an antagonist of the Farnesoid X Receptor (FXR) []. Unlike its analog FGIN-1-27, which demonstrates partial agonistic activity, FGIN-1-43 does not activate FXR on its own. Instead, it reduces the activation of FXR by chenodeoxycholic acid (CDCA), a well-characterized endogenous FXR agonist []. This antagonistic behavior suggests that FGIN-1-43 competes with CDCA for binding to the ligand-binding pocket of FXR, potentially interfering with the receptor's ability to induce downstream gene transcription.

Q2: Does FGIN-1-43 exhibit any structure-activity relationship (SAR) with its analog, FGIN-1-27?

A2: While both FGIN-1-43 and FGIN-1-27 are recognized ligands of the Translocator Protein (TSPO) and demonstrate interaction with FXR, their effects differ significantly. FGIN-1-27 acts as a partial FXR agonist, while FGIN-1-43 exhibits antagonistic properties []. This difference in activity highlights a structure-activity relationship between these two compounds. Further investigation into the specific structural variations between FGIN-1-43 and FGIN-1-27, and their interactions within the binding pocket of FXR, would be valuable for understanding the molecular basis of their distinct functional outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。